ADC-02390946
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADC-02390946 typically involves the reaction of quinoline derivatives with pyrrolidine and phenyl groups under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C, and may require several hours to complete.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
ADC-02390946 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Quinolinecarboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
ADC-02390946 has several scientific research applications:
Mechanism of Action
The mechanism of action of ADC-02390946 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinolinecarboxamide derivatives: These compounds share the quinolinecarboxamide core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
ADC-02390946 is unique due to its specific combination of the quinolinecarboxamide core with the pyrrolidinyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
872011-87-5 |
---|---|
Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19N3O/c24-20(18-12-11-15-7-1-2-8-16(15)21-18)22-17-9-3-4-10-19(17)23-13-5-6-14-23/h1-4,7-12H,5-6,13-14H2,(H,22,24) |
InChI Key |
NGHPFFZNDYPKNE-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ADC-02390946; ADC02390946; ADC 02390946; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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